molecular formula C7H9F2NO5S B1393159 3,4-Difluoro-2-methoxyaniline sulfate CAS No. 1072945-56-2

3,4-Difluoro-2-methoxyaniline sulfate

Cat. No. B1393159
M. Wt: 257.21 g/mol
InChI Key: PQVPJVCSMVAHPE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of DFMAS is C7H9F2NO5S . The InChI code is 1S/C7H7F2NO.H2O4S/c1-11-7-5(10)3-2-4(8)6(7)9;1-5(2,3)4/h2-3H,10H2,1H3;(H2,1,2,3,4) . The molecular weight is 257.21 g/mol .


Physical And Chemical Properties Analysis

DFMAS has a molecular weight of 257.21 g/mol . It is a white crystalline powder that is soluble in water and alcohol. The exact mass is 257.01694989 g/mol . The topological polar surface area is 118 Ų .

Scientific Research Applications

Solid State Synthesis Applications

3,4-Difluoro-2-methoxyaniline sulfate has been studied in the context of solid-state synthesis. Kapoor, Kapoor, and Singh (2010) explored its use in the synthesis of ring-substituted aminobenzenesulphonic acids. They found that treating 2-methoxyaniline with cone.H 2 SO 4 results in the formation of corresponding sulfate salts, which then form ring-substituted aminobenzenesulphonic acids under thermal and microwave irradiations (Kapoor, Kapoor, & Singh, 2010).

Applications in Wastewater Treatment

Chaturvedi and Katoch (2020) evaluated the use of 2-methoxyaniline, a derivative of 3,4-Difluoro-2-methoxyaniline sulfate, in the Fenton-like oxidation process for treating methoxyanilines in wastewater. This process is important for mitigating the high toxicity and carcinogenic properties of methoxyanilines in industrial wastewater (Chaturvedi & Katoch, 2020).

Electrochemical Applications

Raoof, Hosseini, and Rezaee (2014) researched the preparation of Pt/poly (2-Methoxyaniline)-sodium dodecyl sulfate composite for electrocatalytic oxidation applications. Their study showed that this composite exhibits excellent electrocatalytic activity towards methanol oxidation (Raoof, Hosseini, & Rezaee, 2014).

Optically Active Sulfonated Polyanilines

Strounina, Kane-Maguire, and Wallace (1999) explored the preparation of optically active sulfonated polyaniline using 2-methoxyaniline-5-sulfonic acid. This polyaniline variant shows potential in applications requiring specific optical properties (Strounina, Kane-Maguire, & Wallace, 1999).

Electrohydrodynamic Polymerization

Guo et al. (2000) investigated the electrohydrodynamic polymerization of 2-methoxyaniline-5-sulfonic acid. This process is significant for developing materials with specific electrical conductivity properties (Guo et al., 2000).

Safety And Hazards

DFMAS should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3,4-difluoro-2-methoxyaniline;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO.H2O4S/c1-11-7-5(10)3-2-4(8)6(7)9;1-5(2,3)4/h2-3H,10H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVPJVCSMVAHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674630
Record name Sulfuric acid--3,4-difluoro-2-methoxyaniline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-methoxyaniline sulfate

CAS RN

1072945-56-2
Record name Benzenamine, 3,4-difluoro-2-methoxy-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--3,4-difluoro-2-methoxyaniline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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